molecular formula C15H23N3O2 B1612607 tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate CAS No. 273727-52-9

tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate

Cat. No.: B1612607
CAS No.: 273727-52-9
M. Wt: 277.36 g/mol
InChI Key: UDZIMDHNXUCYAC-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a phenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate typically involves the reaction of 4-(piperazin-1-yl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate lies in its potential as a pharmaceutical agent . The compound is structurally similar to other biologically active molecules, particularly those targeting G protein-coupled receptors (GPCRs), which are crucial in many physiological processes and therapeutic areas.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications in the structure of carbamates can significantly influence their biological activity. For instance, varying the position of the piperazine attachment or altering substituents on the phenyl ring can enhance potency or selectivity against specific targets . This information is critical for designing more effective derivatives for therapeutic use.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex pharmaceutical compounds. Its ability to act as an enzyme inhibitor suggests potential applications in treating diseases associated with enzyme dysfunctions, such as cancer and metabolic disorders.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions to optimize yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to isolate the desired product from by-products.

Biological Research

Beyond pharmaceutical applications, this compound has implications in biological research . Its interactions with various biological targets make it a valuable tool for studying enzyme functions and cellular pathways.

Enzyme Inhibition Studies

Studies have shown that this compound can bind selectively to certain enzymes, potentially leading to therapeutic applications where enzymatic activity is dysregulated . Understanding these interactions can facilitate the development of targeted therapies.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds related to this compound. For example, compounds exhibiting similar piperazine structures have shown promising results in preclinical trials targeting various diseases, highlighting the importance of ongoing research into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • tert-butyl N-(piperidin-4-yl)carbamate
  • tert-butyl N-(4-methylpiperazin-1-yl)carbamate
  • tert-butyl N-(4-aminomethylphenyl)piperidine-1-carboxylate

Uniqueness: tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and phenyl group allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in both research and industrial applications .

Biological Activity

Tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate is a chemical compound belonging to the carbamate class, characterized by the presence of a tert-butyl group, a piperazine ring, and a phenyl group. This compound has garnered attention in both academic and industrial research due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O2, with a molecular weight of 277.37 g/mol. The structure includes a piperazine ring that often serves as a pharmacophore in various biologically active molecules.

PropertyValue
Molecular FormulaC15H23N3O2
Molecular Weight277.37 g/mol
CAS Number273727-52-9

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can mimic natural ligands, facilitating binding to biological targets and modulating their activity. This interaction can lead to various biological effects depending on the target involved .

Interaction with Biological Targets

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions suggest potential applications in treating neurological disorders .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant properties of compounds similar to this compound. For instance, related compounds have shown efficacy in animal models of epilepsy, suggesting that this class of compounds may offer therapeutic benefits in managing seizure disorders .

Analgesic Effects

In addition to anticonvulsant activity, there is evidence supporting the analgesic effects of this compound. It has been reported to significantly reduce pain responses in various animal models, including formalin-induced pain and neuropathic pain models .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in preclinical studies. For example, it was able to reduce paw edema in carrageenan-induced inflammation models, indicating its potential utility in treating inflammatory conditions .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.

Compound NameMolecular FormulaBiological Activity
This compoundC15H23N3O2Anticonvulsant, Analgesic
Tert-butyl N-(piperidin-4-yl)carbamateC10H20N2O2Antidepressant
Tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamateC12H23N3O3Antifungal

This table illustrates that while all these compounds share structural similarities, their biological activities vary significantly based on their specific functional groups and molecular interactions.

Study 1: Anticonvulsant Efficacy

A study investigating the anticonvulsant properties of related compounds found that certain derivatives exhibited significant efficacy in reducing seizure frequency in rodent models. The findings suggest that modifications to the piperazine structure can enhance anticonvulsant activity .

Study 2: Pain Management Potential

In another study focused on pain management, this compound was administered before inducing pain through formalin injection. Results indicated a marked decrease in nociceptive responses across multiple phases of pain assessment, showcasing its potential as an analgesic agent .

Properties

IUPAC Name

tert-butyl N-(4-piperazin-1-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h4-7,16H,8-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZIMDHNXUCYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585728
Record name tert-Butyl [4-(piperazin-1-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273727-52-9
Record name tert-Butyl [4-(piperazin-1-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [4-(4-benzyl-piperazine-1-yl)-phenyl)-carbamic acid tert-butyl ester (43.5 g) in EtOH (1 L) containing Pd/C 10% (4 g) was hydrogenated at room temperature. After 72 hours, the catalyst was removed by filtration and the filtrate was evaporated under reduced pressure. The oily residue was then purified by flash chromatography eluting with AcOEt/isopropylamine (90/10) and the solid obtained was recristallized from AcOEt to give the title compound (17.5 g) as white crystals.
Name
[4-(4-benzyl-piperazine-1-yl)-phenyl)-carbamic acid tert-butyl ester
Quantity
43.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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